![molecular formula C21H18N2O3S2 B2947760 2-(4-(乙磺酰基)苯基)-N-(萘并[1,2-d]噻唑-2-基)乙酰胺 CAS No. 941972-01-6](/img/structure/B2947760.png)

2-(4-(乙磺酰基)苯基)-N-(萘并[1,2-d]噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

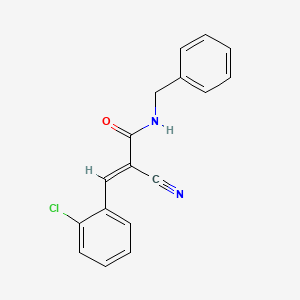

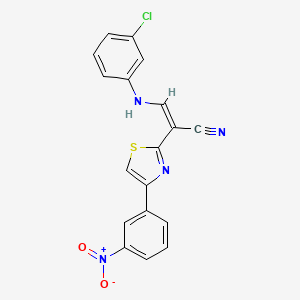

The compound “2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups including an ethylsulfonyl group, a phenyl ring, a naphtho[1,2-d]thiazol-2-yl group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .Chemical Reactions Analysis

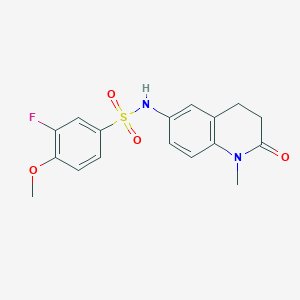

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the acetamide group could undergo hydrolysis, and the phenyl ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .科学研究应用

癌症治疗的谷氨酰胺酶抑制剂

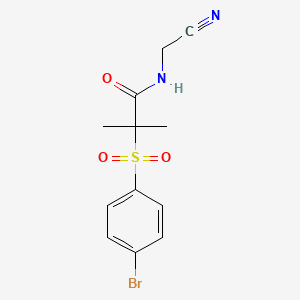

Shukla 等(2012 年)的一项研究探索了双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 类似物作为肾型谷氨酰胺酶 (GLS) 的有效且选择性的变构抑制剂。这项研究对于理解 GLS 抑制在癌症治疗中的治疗潜力至关重要。该研究确定了与 BPTES 具有相似效力的类似物,但改善了药物特性,包括更好的水溶性,这可以增强针对癌症的治疗策略 (Shukla 等,2012 年)。

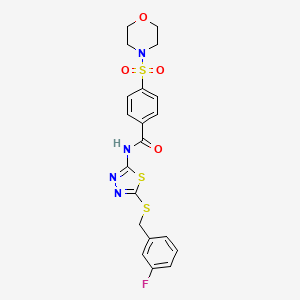

抗菌应用

Darwish 等(2014 年)旨在合成包含磺酰基部分的新型杂环化合物,用作抗菌剂。这项研究强调了含磺酰基化合物在开发新型抗菌疗法中的多功能性和潜力。合成的化合物显示出有希望的抗菌和抗真菌活性,突出了它们在解决耐药性微生物感染方面的潜力 (Darwish 等,2014 年)。

作用机制

Target of Action

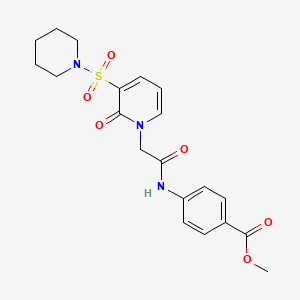

The primary target of this compound is the potassium channel . Specifically, it acts on KCa3.1, KCa2.2, KCa2.1, and KCa2.3 . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons and muscle cells.

Mode of Action

The compound acts as a potassium channel activator . It binds to these channels and enhances their activity . The EC50 values for KCa3.1, KCa2.2, KCa2.1, and KCa2.3 are 260 nM, 1.9 μM, 2.9 μM, and 2.9 μM respectively . This indicates that the compound has a higher affinity for KCa3.1 compared to the other channels.

Pharmacokinetics

The compound is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The compound has been shown to reduce cell viability in HCT-116 cells and HCT-8 cells, with IC50s of 5.3 μM and 46.9 μM respectively . It also triggers apoptosis in these cells and increases the percentage of cells in the G0/G1 phase . Furthermore, it activates Caspase 3 and reduces Akt phosphorylation when co-treated with CDDP .

未来方向

属性

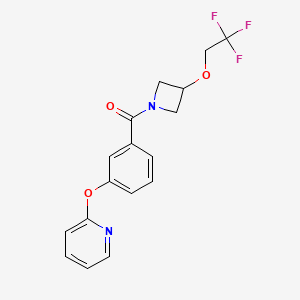

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-2-(4-ethylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c1-2-28(25,26)16-10-7-14(8-11-16)13-19(24)22-21-23-20-17-6-4-3-5-15(17)9-12-18(20)27-21/h3-12H,2,13H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCPYAAVPPWEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2947691.png)

![N'-(2-cyanophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2947692.png)

![4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2947696.png)

![1,7-dimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2947699.png)